Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Methyl 5-aminobicyclo[222]octane-2-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents. One common method includes the use of methylation and amination reactions under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[2.2.2]octane-1-carboxylates: A class of compounds with variations in the bicyclic structure and functional groups.
Uniqueness
Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research applications .
Biological Activity
Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and interactions with various biological targets, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bicyclic structure characterized by a rigid bicyclo[2.2.2]octane framework, which contributes to its unique chemical properties. The presence of an amino group and a carboxylate moiety enhances its reactivity and potential interactions with biological systems.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Neuropharmacological Effects : Research indicates that this compound may influence neurotransmitter systems, potentially acting as a modulator for neuroactive compounds.
- Binding Affinity : Studies have shown that this compound exhibits binding affinities with several receptors, suggesting its role as a ligand in pharmacological contexts.
- Enzyme Interaction : The compound's structural features allow it to interact with enzymes involved in metabolic pathways, influencing drug metabolism and efficacy.
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Antiviral Activity : Preliminary data suggest that this compound may inhibit viral replication mechanisms, making it a candidate for antiviral drug development .
- Analgesic Properties : Similar compounds have been studied for their analgesic effects, indicating that this compound could possess pain-relieving properties through modulation of pain pathways.
Synthesis and Stability
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with the appropriate bicyclic precursors.
- Chemical Reactions : Key reactions include esterification and amination processes, which yield the desired product in moderate to high yields.
- Stability Studies : Stability tests in human liver microsomes have shown that the compound maintains integrity under various metabolic conditions, suggesting favorable pharmacokinetic properties.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar bicyclic compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 4-aminobicyclo[2.2.1]heptane | Bicyclic Amine | Different ring structure; explored for psychoactive effects |
Methyl 5-oxobicyclo[3.3.0]octan-3-one | Bicyclic Ketone | Lacks amino functionality; primarily studied for reactivity |
Dihydrocodeine | Bicyclic Opioid | Contains additional functional groups affecting pain modulation |
This table illustrates how the unique combination of functionalities in this compound may confer distinct biological activities compared to other related compounds.
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Influenza Treatment : In vitro studies demonstrated that this compound could inhibit the activity of RNA-dependent RNA polymerase, a target for antiviral therapies against influenza viruses .
- Pain Management : Clinical evaluations have indicated potential analgesic effects, warranting further investigation into its use as a pain management agent.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h6-9H,2-5,11H2,1H3 |
InChI Key |
HMSNDRWYYNZIOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CCC1CC2N |
Origin of Product |
United States |
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